Ethyl 4-fluoro-2-methyl-3-nitrobenzoate

Description

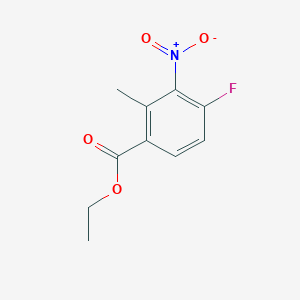

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate (CAS: 1803852-69-8, C₁₀H₁₀FNO₄) is a fluorinated nitrobenzoate ester derivative characterized by a methyl group at the 2-position, a nitro group at the 3-position, and a fluorine atom at the 4-position on the benzene ring. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile reactivity. Its synthesis typically involves multi-step halogenation, nitration, and esterification reactions, as demonstrated in protocols yielding purities up to 50% after recrystallization .

The methyl and ethyl ester groups influence steric and electronic properties, while the nitro and fluorine substituents direct further functionalization, such as bromination or nucleophilic substitution . Crystallographic studies on related compounds (e.g., ethyl 4-fluoro-3-nitrobenzoate) reveal intermolecular interactions like hydrogen bonding, which stabilize molecular packing and impact physical properties .

Properties

Molecular Formula |

C10H10FNO4 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

ethyl 4-fluoro-2-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-4-5-8(11)9(6(7)2)12(14)15/h4-5H,3H2,1-2H3 |

InChI Key |

AKCOUKIGDBLSCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl 4-fluoro-2-methylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

Reduction: Ethyl 4-fluoro-2-methyl-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-fluoro-2-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The ester group allows for hydrolysis, releasing the active carboxylic acid derivative. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent positions and ester groups. For example:

| Compound Name | CAS No. | Molecular Formula | Substituent Positions (Fluorine/Nitro/Methyl) | Molecular Weight |

|---|---|---|---|---|

| Ethyl 4-fluoro-2-methyl-3-nitrobenzoate | 1803852-69-8 | C₁₀H₁₀FNO₄ | 4-F, 3-NO₂, 2-CH₃ | 227.19 |

| Ethyl 4-fluoro-3-nitrobenzoate | 367-80-6 | C₉H₈FNO₄ | 4-F, 3-NO₂ | 213.16 |

| Mthis compound | 1079991-69-7 | C₉H₈FNO₄ | 4-F, 3-NO₂, 2-CH₃ | 213.16 |

| Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | 1342359-36-7 | C₁₀H₁₀FNO₄ | 5-F, 3-NO₂, 2-CH₃ | 227.19 |

Key Observations :

Physicochemical Properties

- Crystallography : Ethyl 4-fluoro-3-nitrobenzoate forms dimers via R₂²(10) hydrogen-bonding motifs, enhancing thermal stability . The methyl group in this compound likely disrupts such interactions, reducing melting points .

- Solubility : Methyl esters (e.g., Mthis compound) show lower solubility in polar solvents compared to ethyl analogs due to reduced ester hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.